[(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
CAS No.:
Cat. No.: VC16382648
Molecular Formula: C25H23N3O3S3
Molecular Weight: 509.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O3S3 |
|---|---|
| Molecular Weight | 509.7 g/mol |
| IUPAC Name | 2-[(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C25H23N3O3S3/c1-2-3-13-33-20-11-9-17(10-12-20)23-18(15-28(26-23)19-7-5-4-6-8-19)14-21-24(31)27(16-22(29)30)25(32)34-21/h4-12,14-15H,2-3,13,16H2,1H3,(H,29,30)/b21-14- |
| Standard InChI Key | PQJSYPRTZWHSKJ-STZFKDTASA-N |
| Isomeric SMILES | CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
| Canonical SMILES | CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Introduction
Structural Features and Molecular Properties
Core Architecture and Substituent Analysis
The molecule’s backbone consists of a 1,3-thiazolidin-4-one ring fused to a 1H-pyrazole moiety via a methylidene linker. Key structural elements include:
-
A Z-configuration at the C5 position of the thiazolidinone ring, enforced by the conjugated double bond system.
-
A butylsulfanylphenyl group at the pyrazole’s C3 position, introducing lipophilic character.
-
A phenyl group at the pyrazole’s N1 position, contributing to aromatic stacking interactions.
-
A 2-thioxo group in the thiazolidinone ring, enhancing hydrogen-bonding capacity.
-
An acetic acid substituent at N3 of the thiazolidinone, providing acidity (pKa ≈ 3.5–4.0) and metal-chelating potential.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-[(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Molecular Formula | C₂₅H₂₃N₃O₃S₃ |
| Molecular Weight | 509.7 g/mol |
| Topological Polar Surface Area | 135 Ų (calculated) |
| Hydrogen Bond Donors | 2 (thioxo S–H and carboxylic O–H) |
| Hydrogen Bond Acceptors | 7 (ketone O, thione S, carboxylic O, etc.) |
The isomeric SMILES string (CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4) highlights the Z-configuration of the exocyclic double bond and the spatial arrangement of substituents.
Synthesis and Characterization
Synthetic Pathways
While no published protocol explicitly details the synthesis of this compound, analogous pyrazole-thiazolidinone hybrids are typically constructed via multi-step convergent strategies :
-
Pyrazole Core Formation:
-
Thiazolidinone Assembly:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole synthesis | Hydrazine hydrate, ethanol, reflux, 12 h | 65–75 |
| Thiazolidinone formation | Thioglycolic acid, DCC, DMAP, CH₂Cl₂, rt | 50–60 |
| Knoevenagel step | Piperidine, ethanol, 80°C, 6 h | 70–80 |
Analytical Characterization
Structural confirmation relies on:
-
¹H/¹³C NMR: Diagnostic signals include:
-
δ 7.8–8.2 ppm (pyrazole H-5 and phenyl protons).
-
δ 5.3 ppm (Z-configured vinyl proton).
-
δ 2.8–3.1 ppm (thiazolidinone CH₂ groups).
-
-
LC-MS: [M+H]⁺ peak at m/z 510.7 (calculated: 509.7).
-
IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 2500 cm⁻¹ (S–H stretch) .
Comparison with Structural Analogs
Activity Trends in Pyrazole-Thiazolidinones
Modifying substituents profoundly impacts bioactivity:
Table 3: Analog Comparison
| Compound | Substituents | IC₅₀ (µM) | Target |
|---|---|---|---|
| VC16382648 (this compound) | 4-(Butylsulfanyl)phenyl, Z-configuration | N/A | Hypothetical COX-2 |
| Analog A | 4-Nitrophenyl, E-configuration | 8.2 | EGFR kinase |
| Analog B | 4-Methoxyphenyl, Z-configuration | 12.7 | α-Glucosidase |
Key observations:
-
Z-configuration improves steric complementarity with enzyme pockets .
-
Electron-withdrawing groups (e.g., sulfanyl) enhance metabolic stability compared to nitro derivatives.
Future Research Directions
Priority Investigations
-
Synthetic Optimization: Develop enantioselective routes to access both Z and E isomers for comparative bioassays.
-
ADMET Profiling: Assess solubility (logP ≈ 3.5 predicted), cytochrome P450 inhibition, and plasma protein binding.
-
Target Deconvolution: Use CRISPR-Cas9 screens to identify novel molecular targets in cancer cell lines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume